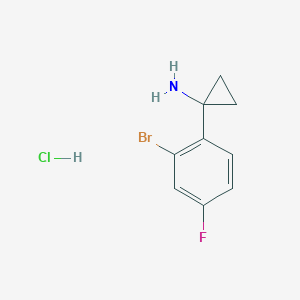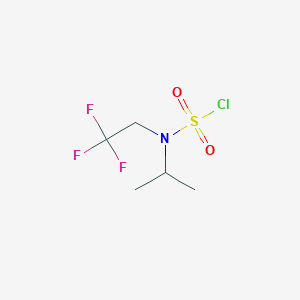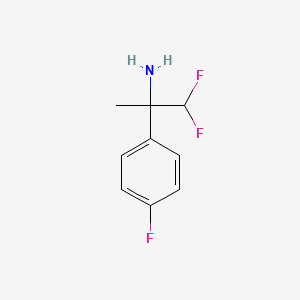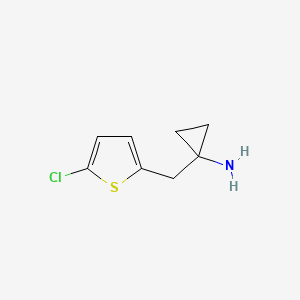
3-Fluoro-4-vinylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-3-fluorophenol is an organic compound with the molecular formula C8H7FO It is a derivative of phenol, where the hydroxyl group is attached to a benzene ring substituted with a fluorine atom and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the hydrolysis of diazonium salts, which can be prepared from the corresponding aniline derivative . This reaction typically requires acidic conditions and a suitable catalyst to facilitate the conversion.
Industrial Production Methods
Industrial production of 4-ethenyl-3-fluorophenol may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethenyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often requiring a base like sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted phenols.
Aplicaciones Científicas De Investigación
4-Ethenyl-3-fluorophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-ethenyl-3-fluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-3-fluorophenol: Similar in structure but with an ethyl group instead of an ethenyl group.
4-Fluorophenol: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3-Fluorophenol: The position of the fluorine atom is different, affecting its chemical properties and reactivity.
Uniqueness
4-Ethenyl-3-fluorophenol is unique due to the presence of both a fluorine atom and an ethenyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H7FO |
|---|---|
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
4-ethenyl-3-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-7(10)5-8(6)9/h2-5,10H,1H2 |
Clave InChI |
LFBOTPSZVHTHON-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









amine](/img/structure/B13527376.png)






